molecular formula C6H11NO3 B13596255 6-Amino-5-oxohexanoic acid

6-Amino-5-oxohexanoic acid

Katalognummer: B13596255
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: WQPBAGVCYBGCCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-5-oxohexanoic acid is an organic compound with the molecular formula C6H11NO3. It is a derivative of hexanoic acid, featuring an amino group at the sixth position and a keto group at the fifth position. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 6-Amino-5-oxohexanoic acid involves the enzymatic oxidation of 6-aminohexanoic acid. This process utilizes an enzyme known as ω-amino group-oxidizing enzyme (ω-AOX) derived from the fungal strain Phialemonium sp. AIU 274. The reaction is carried out in a 0.1 M potassium phosphate buffer at pH 7.0, with the addition of 0.3 U of ω-AOX and 20 U of catalase. The mixture is incubated at 30°C for 30 hours, resulting in a 100% yield of this compound .

Industrial Production Methods

Industrial production of this compound can also be achieved through chemical synthesis. This method involves the ring-opening hydrolysis of caprolactam, followed by oxidation using safe catalysts. this process is less common due to the high cost and use of hazardous compounds such as tetrahydrofuran and sodium periodate .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-5-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo compounds.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Produces 6-oxohexanoic acid.

    Reduction: Produces 6-amino-5-hydroxyhexanoic acid.

    Substitution: Produces various amides and other derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

6-Amino-5-oxohexanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Amino-5-oxohexanoic acid involves its interaction with various enzymes and molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the keto group can participate in redox reactions. These interactions can modulate enzyme activity and influence metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Aminohexanoic acid: Lacks the keto group, making it less reactive in certain chemical reactions.

    6-Oxohexanoic acid: Lacks the amino group, limiting its ability to form amides and other derivatives.

Uniqueness

6-Amino-5-oxohexanoic acid is unique due to the presence of both an amino group and a keto group, allowing it to participate in a wider range of chemical reactions and making it a versatile compound in various applications .

Eigenschaften

Molekularformel

C6H11NO3

Molekulargewicht

145.16 g/mol

IUPAC-Name

6-amino-5-oxohexanoic acid

InChI

InChI=1S/C6H11NO3/c7-4-5(8)2-1-3-6(9)10/h1-4,7H2,(H,9,10)

InChI-Schlüssel

WQPBAGVCYBGCCF-UHFFFAOYSA-N

Kanonische SMILES

C(CC(=O)CN)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.